4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide
Description
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a fluorinated benzamide group
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-19-7-1-16(2-8-19)15-25-22(27)17-5-9-20(10-6-17)29-21-11-13-26(14-12-21)23(28)18-3-4-18/h1-2,5-10,18,21H,3-4,11-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQAJUYNYBZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropane moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The cyclopropane moiety is introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
The final step involves coupling the piperidine derivative with the fluorinated benzamide. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the carbonyl carbon of the benzamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 4-(1-Methylpiperidin-4-yl)oxy aniline
- 1-Methyl-4-(piperidin-4-yl)piperazine
Uniqueness
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide is unique due to its combination of a cyclopropane moiety, a piperidine ring, and a fluorinated benzamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
